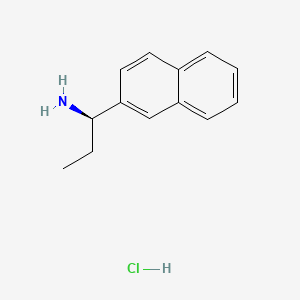

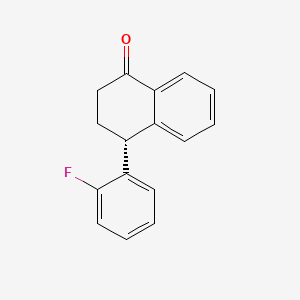

(r)-4-(2-Fluorophenyl)-3,4-dihydronaphthalen-1(2h)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“®-4-(2-Fluorophenyl)-3,4-dihydronaphthalen-1(2h)-one” is a chemical compound with the CAS Number: 1234356-88-7. It has a molecular weight of 240.28 .

Molecular Structure Analysis

The detailed analysis of the molecular structure of a similar compound showed that the bicyclic fragment is planar with the accuracy of 0.009 Å, and the dihedral angle between the benzene ring and the chromone skeleton is 75° .Aplicaciones Científicas De Investigación

Alpha-Phenylation of Carbonyl Compounds : Fluorotetraphenylbismuth, a stable organobismuth(V) compound, has been used in the efficient alpha-phenylation of ketones and esters, demonstrating its utility in organic synthesis. This method allows for the facile preparation of 3,4-dihydronaphthalen-1(2H)-one derivatives, exemplifying its potential in the synthesis of a wide variety of pentavalent organobismuth compounds (Ooi, Goto, & Maruoka, 2003).

NMR Spectroscopy Applications : Nuclear Magnetic Resonance (NMR) spectroscopy has been applied to study the structure and dynamics of 1,2-dihydronaphthalene and its derivatives, providing insights into their molecular behavior and interactions (Cook, Katritzky, Pennington, & Semple, 1969).

One-Pot Synthesis Method : A novel one-pot synthesis method using a Pd[(C6H5)3P]4/AgOAc catalytic system has been developed for 3,4-dihydronaphthalen-1(2H)-ones. This method is advantageous due to its simplicity, mild reaction conditions, and good yield (Liu et al., 2012).

Asymmetric Synthesis : Research has been conducted on the asymmetric synthesis of monofluorinated 1-amino-1,2-dihydronaphthalene and 1,3-amino alcohol derivatives, demonstrating the potential for creating enantioenriched compounds with specific properties (Lázaro et al., 2016).

Rhodium-Catalyzed Cycloaddition : A study has shown that rhodium-catalyzed cycloaddition of 1,6-enynes with 2-bromophenylboronic acids can construct a multi-substituted dihydronaphthalene scaffold, contributing to the development of complex organic molecules (Fang, Li, & Tong, 2009).

Synthesis and Biological Evaluation : Research has been conducted on synthesizing fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives, which were analyzed for their crystal structures and anti-inflammatory activity (Sun et al., 2019).

Safety and Hazards

Propiedades

IUPAC Name |

(4R)-4-(2-fluorophenyl)-3,4-dihydro-2H-naphthalen-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FO/c17-15-8-4-3-6-13(15)12-9-10-16(18)14-7-2-1-5-11(12)14/h1-8,12H,9-10H2/t12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQEMVIDJUWWBHF-GFCCVEGCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=CC=CC=C2C1C3=CC=CC=C3F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)C2=CC=CC=C2[C@@H]1C3=CC=CC=C3F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(r)-4-(2-Fluorophenyl)-3,4-dihydronaphthalen-1(2h)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![D-Glucitol 1-[2-[2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetate]](/img/no-structure.png)